molecular formula C15H16FN3O4 B2625234 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide CAS No. 1775311-83-5

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide

Katalognummer B2625234
CAS-Nummer: 1775311-83-5
Molekulargewicht: 321.308
InChI-Schlüssel: UPIJHKCWBCIMES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide” is a derivative of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and evaluated for their anticonvulsant activity .


Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis. The relationship between the molecular structure and crystal structure of similar compounds has been discussed . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Antihypertensive Activity : A study on the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed promising results for specific compounds as alpha-adrenergic blockers with potential applications in managing blood pressure. This research highlights the structural impact on activity, with certain derivatives showing efficacy in reducing blood pressure without evidence of beta-adrenergic blocking activity (Caroon et al., 1981).

  • Antiviral Activity : Spirothiazolidinone derivatives, incorporating a similar spirocyclic core, were synthesized and evaluated for their antiviral properties. Among them, certain compounds demonstrated significant activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting the potential of spirocyclic compounds in antiviral therapy (Apaydın et al., 2020).

  • Antimycobacterial Evaluation : Enantiomerically pure spiroisoxazolidines derived from 1,3-dipolar cycloaddition reactions showed significant in vitro activity against Mycobacterium tuberculosis. This demonstrates the potential of spirocyclic compounds in developing new treatments for tuberculosis (Kumar et al., 2010).

  • CGPR Receptor Antagonism : MK-3207, a compound structurally related to 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide, was identified as a potent orally active CGRP receptor antagonist, highlighting the potential of spirocyclic compounds in treating conditions like migraine by targeting the CGRP receptor (Bell et al., 2010).

  • Synthetic Approaches and Chemical Diversity : The synthesis of diverse spirocyclic compounds, including diazaspiro[4.5]decan derivatives, has been explored for various biological applications. These synthetic strategies enable the production of compounds with specific biological activities, underscoring the versatility of spirocyclic frameworks in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetic acid, indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Eigenschaften

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c16-10-3-1-2-4-11(10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIJHKCWBCIMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.